molecular formula C11H13NO3 B8774370 N-(4-Methoxybenzylidene)glycine methyl ester CAS No. 126079-16-1

N-(4-Methoxybenzylidene)glycine methyl ester

Cat. No. B8774370
Key on ui cas rn: 126079-16-1
M. Wt: 207.23 g/mol
InChI Key: VBEIMDCNFQCLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138432B1

Procedure details

To a solution of 77.46 g (0.617 mol) of glycine methylester hydrochloride in CH2Cl2, 92 ml (0.66 mol) of triethylamine, a solution of 60 g (0.44 mol) of p-anisaldehyde in 50 ml of CH2Cl2 and 40 g of MgSO4 are successively added at 0–5° C. under N2 atmosphere. After stirring for 18 h at r.t. the reaction mixture is filtered through celite and washed with CH2Cl2. The filtrate is concentrated under reduced pressure and then the crude mixture is diluted with AcOEt. The AcOEt solution is filtered again to remove triethylamine hydrochloride and the filtrate diluted with toluene and concentrated under reduced pressure (azeotropic removal of H2O) to give 91.3 g of [(4-methoxy-benzylidene)-amino]-acetic acid methyl ester as light yellow crystals; NMR (C6D6): 3.18 (s, 3H), 3.34 (s, 3H), 4.13 (s, 3H), 6.69 (d, 2H, J=8.56 Hz), 7.70 (d, 2H, J=8.56 Hz), 7.79 (s, 1H).
Quantity
77.46 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].C(N(CC)CC)C.[CH:15](=O)[C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[CH3:2][O:3][C:4](=[O:7])[CH2:5][N:6]=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
77.46 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
40 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 h at r.t. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through celite
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the crude mixture is diluted with AcOEt
FILTRATION
Type
FILTRATION
Details
The AcOEt solution is filtered again
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
ADDITION
Type
ADDITION
Details
the filtrate diluted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (azeotropic removal of H2O)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CN=CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91.3 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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